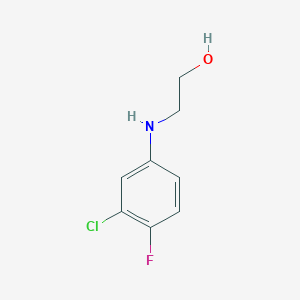
N-2-hydroxyethyl-3-chloro-4-fluoroaniline
Cat. No. B8504143
M. Wt: 189.61 g/mol
InChI Key: OCIGPRJRRRUCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06919338B2
Procedure details


N-2-hydroxyethyl-3-chloro-4-fluoroaniline (1.48 g, 7.81 mmol) in CH2Cl2 (20 ml) was reacted with N,N-diisopropyl O-tert-butyl-isourea (6.25 g, 31.2 mmol) at room temperature over night. The product was purified by silicagel chromatography, Eluant, ether/petroleum ether 5/95, 10/90 to give title compound (1.15 g, 60%).



Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([Cl:12])[CH:6]=1.C(N(C(C)C)C(=N)O[C:19]([CH3:22])([CH3:21])[CH3:20])(C)C>C(Cl)Cl>[C:19]([O:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([Cl:12])[CH:6]=1)([CH3:22])([CH3:21])[CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCNC1=CC(=C(C=C1)F)Cl
|
|
Name
|
|
|
Quantity
|
6.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(OC(C)(C)C)=N)C(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by silicagel chromatography, Eluant, ether/petroleum ether 5/95, 10/90
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OCCNC1=CC(=C(C=C1)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.15 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
